2,2'-Bipyridine-6-carboxylic acid

Descripción

Historical Context and Significance of Bipyridine Ligands in Coordination Chemistry

The story of bipyridine ligands begins with the discovery of 2,2'-bipyridine (B1663995) (bpy) by Fritz Blau in 1888. nih.govproquest.com Initially prepared through the dry distillation of copper(II) pyridine-2-carboxylate, 2,2'-bipyridine was soon recognized for its ability to act as a bidentate chelating agent, binding to metal ions through its two nitrogen atoms. nih.govwisdomlib.org This chelating ability results in the formation of stable, five-membered rings with metal ions, a phenomenon that significantly enhances the stability of the resulting coordination complexes compared to those with monodentate pyridine (B92270) ligands.

Over the decades, 2,2'-bipyridine has become one of the most widely used ligands in coordination chemistry. nih.govproquest.comresearchgate.net Coordination compounds featuring the bipyridine scaffold have been instrumental in advancing our understanding of the fundamental principles of inorganic chemistry, including the thermodynamics and kinetics of metal complexation, as well as the bonding, photochemistry, photophysics, and electrochemistry of metal complexes. nih.govproquest.com The robust nature and the ease with which the bipyridine unit can be functionalized have solidified its role as a critical component in the development of supramolecular chemistry and metallosupramolecular assemblies. nih.govresearchgate.net The unique photophysical properties of its complexes, particularly with transition metals like ruthenium, have also been a subject of intense study. fiveable.meacs.org

Structural Characteristics and Functional Group Analysis of BPCA

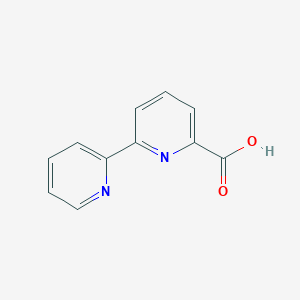

2,2'-Bipyridine-6-carboxylic acid is an aromatic heterocyclic compound. Its structure consists of two pyridine rings linked by a carbon-carbon single bond at their 2 and 2' positions. A key feature of BPCA is the presence of a carboxylic acid (-COOH) functional group at the 6-position of one of the pyridine rings. cymitquimica.com This substitution is pivotal as it introduces both acidic properties and a reactive handle for further chemical modifications, such as esterification or amidation. cymitquimica.comnih.gov

The molecule possesses two primary functional regions:

The Bipyridine Core: This unit acts as a bidentate N,N-donor ligand, capable of coordinating with a wide range of metal ions to form stable complexes. wisdomlib.orgfiveable.me The two nitrogen atoms are positioned to allow for chelation, a key feature inherited from its parent compound, 2,2'-bipyridine.

The Carboxylic Acid Group: This functional group imparts acidic characteristics to the molecule and provides a site for covalent modification. cymitquimica.com It can also participate in hydrogen bonding, influencing the supramolecular assembly of the compound and its complexes in the solid state. rsc.org The presence of this group can also affect the solubility of the molecule and its metal complexes, often increasing their solubility in polar solvents. cymitquimica.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol cymitquimica.com |

| Appearance | White to off-white solid cymitquimica.com |

| Key Functional Groups | Bipyridine, Carboxylic Acid cymitquimica.com |

| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |

Overview of Research Trajectories for BPCA and its Derivatives in Modern Chemistry

The unique combination of a robust chelating unit and a modifiable functional group has positioned this compound and its derivatives as highly valuable compounds in contemporary chemical research. Current research trajectories are diverse and span multiple fields:

Catalysis: BPCA and its derivatives are explored as ligands in a variety of catalytic systems. They are used to stabilize metal centers in homogeneous catalysis, including reactions like C-H activation and carbon-carbon bond formation. fiveable.mesigmaaldrich.com Furthermore, ruthenium complexes bearing bipyridine dicarboxylic acid ligands have shown significant activity as molecular catalysts for water oxidation, a critical process for sustainable energy technologies. acs.org Rhenium complexes with bipyridine carboxylic acid derivatives are also being investigated for the electrochemical reduction of CO₂. escholarship.org

Materials Science: The ability of BPCA to link metal centers has led to its use in the construction of metal-organic frameworks (MOFs). ossila.comresearchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. Derivatives of bipyridine carboxylic acid are also employed in the development of luminescent materials and functional dyes for applications such as dye-sensitized solar cells (DSCs). epfl.ch

Supramolecular Chemistry: The defined geometry of the bipyridine unit combined with the hydrogen-bonding capability of the carboxylic acid group makes BPCA an excellent building block for designing complex supramolecular architectures. rsc.org Researchers are exploring its use in creating preorganized ligands for specific applications, including the development of sensors and functional molecular assemblies. nih.gov

Synthetic Chemistry: A significant area of research focuses on the synthesis of new BPCA derivatives. nih.gov By modifying the carboxylic acid group or introducing other substituents onto the bipyridine rings, chemists can fine-tune the electronic and steric properties of the ligand. nih.gov This allows for the rational design of ligands with tailored properties for specific applications in catalysis, materials science, and bioinorganic chemistry. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-pyridin-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTILGDVDYWICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452568 | |

| Record name | 2,2'-Bipyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-87-4 | |

| Record name | [2,2′-Bipyridine]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bipyridine 6 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches for Bipyridine Systems

The direct synthesis of bipyridine systems can be challenging due to the strong coordination of the bipyridine product with the metal catalyst, which can decrease catalytic activity. nih.gov However, various methods have been developed to overcome these challenges. One notable approach is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of two β-ketoesters, an aldehyde (like formaldehyde), and an ammonium (B1175870) salt (like ammonium acetate) to form a dihydropyridine, which is then oxidized to the pyridine derivative. youtube.com Another method involves the reaction of pyridine with a sodium dispersion, followed by treatment with an oxidizing agent to produce 2,2'-bipyridine (B1663995). researchgate.net Transition metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, also offer a direct and atom-economical route to substituted pyridines and bipyridines. researchgate.net

Functional Group Modification Strategies for Carboxylic Acid Introduction

A common strategy for synthesizing 2,2'-Bipyridine-6-carboxylic acid involves introducing the carboxylic acid group by modifying a precursor molecule.

Oxidation of Aldehyde Precursors (e.g., 2,2'-Bipyridine-6-carbaldehyde)

The aldehyde group of 2,2'-Bipyridine-6-carbaldehyde can be oxidized to a carboxylic acid. cymitquimica.com This transformation is a common and effective method for producing this compound. Oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically used for this purpose.

Hydrolysis of Nitrile Precursors to Carboxylic Acids

Another important route to this compound is through the hydrolysis of a nitrile precursor, 2,2'-Bipyridine-6-carbonitrile. alfa-chemistry.comchemimpex.com This reaction converts the cyano group (-C≡N) into a carboxylic acid group (-COOH). This method is widely used in organic synthesis to prepare carboxylic acids from their corresponding nitriles.

Decarboxylation Strategies in Bipyridine Functionalization

Decarboxylation, the removal of a carboxyl group, can also be a key step in the synthesis of functionalized bipyridines. For instance, the decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines, often assisted by a palladium catalyst and microwave irradiation, has been reported. mdpi.com In some cases, decarboxylation can occur as an unintended side reaction, as observed during the microwave-assisted synthesis of ruthenium complexes with 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester, where the ester groups were lost. nih.govnih.govacs.org Research has also shown that combining the decarboxylation of picolinic acid with the C-H activation of pyridine can yield bipyridine compounds. nih.govmdpi.compreprints.org

Metal-Catalyzed Coupling Reactions in Bipyridine Synthesis

Metal-catalyzed coupling reactions are powerful tools for constructing the bipyridine framework. preprints.org These reactions offer a versatile approach to creating both symmetrical and unsymmetrical bipyridine derivatives.

Homo- and Heterocoupling Techniques for Pyridine Derivatives

Homocoupling reactions, such as the Ullmann and Wurtz couplings, are used to synthesize symmetrical bipyridines. nih.govmdpi.com The Ullmann coupling traditionally involves the copper-mediated homocoupling of aryl halides at high temperatures, though newer methods utilize palladium catalysts under milder conditions. nih.govmdpi.compreprints.org Wurtz coupling employs sodium metal to couple organic halides. nih.gov

For the synthesis of unsymmetrical bipyridines, heterocoupling reactions like Suzuki, Stille, and Negishi couplings are widely employed. nih.govmdpi.compreprints.org These palladium-catalyzed cross-coupling reactions involve the reaction of a pyridine derivative with another functionalized pyridine or aryl group. nih.govmdpi.com For example, Suzuki coupling uses a boronic acid derivative, while Stille coupling utilizes an organotin compound. mdpi.com Negishi coupling, on the other hand, employs an organozinc reagent. mdpi.comacs.org These methods have proven to be highly efficient for creating a diverse range of bipyridine structures. mdpi.comacs.org

Specific Coupling Reactions (e.g., Suzuki, Stille, Negishi, Ullmann, Wurtz)

Cross-coupling reactions are fundamental in synthesizing bipyridine structures. Each named reaction offers distinct advantages and disadvantages regarding substrate scope, functional group tolerance, and reaction conditions.

Suzuki Coupling: This palladium-catalyzed reaction is a popular method for forming C(sp²)–C(sp²) bonds to create bipyridine structures. mdpi.com However, it faces challenges, primarily the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease catalytic activity and require high catalyst loading. mdpi.com The instability of 2-pyridyl boronic acid derivatives also presents a difficulty, though stabilized 2-pyridylboronic acid esters have been developed as effective alternatives. researchgate.net A decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids has also been reported as a direct route to nitrogen-containing heteroaromatic biaryls. nih.gov

Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides, is a versatile tool for preparing 2,2'-bipyridines and can be effective where Suzuki couplings are not. nih.govorganic-chemistry.org A significant drawback is the high toxicity of the organostannane reagents. nih.govwikipedia.org In a specific application, 5-(4-(Het)arylphenyl)-2,2′-bipyridine-6-carboxylic acids have been synthesized using a Stille cross-coupling reaction on an intermediate, 5-(4-bromophenyl)-2,2′-bipyridine-6-carbonitrile, which is subsequently converted to the carboxylic acid. researchgate.net

Negishi Coupling: The Negishi reaction, which couples organozinc compounds with organic halides, is recognized as a powerful and efficient method for bipyridine synthesis. orgsyn.org It offers high yields, mild reaction conditions, and excellent tolerance for various functional groups, including esters, nitriles, and alkynes. nih.govorgsyn.orgorgsyn.org This method is suitable for producing a wide range of substituted 2,2'-bipyridines and their precursors with high chemo- and regioselectivity. orgsyn.orgresearchgate.net

Ullmann Coupling: The Ullmann reaction is a classical method for the homocoupling of aryl halides, typically using copper or palladium catalysts, to produce symmetrical bipyridines. mdpi.compreprints.org A nickel-catalyzed Ullmann homocoupling of a keto bromo-pyridine has been used to synthesize a 2,2'-bipyridine-diketone, demonstrating its utility in creating complex bipyridine scaffolds. nih.gov While effective for symmetrical products, its application for unsymmetrical bipyridines is limited.

Wurtz Reaction: The Wurtz reaction involves the reductive coupling of alkyl halides with sodium metal and is primarily used for synthesizing symmetrical alkanes. wikipedia.orgorganic-chemistry.org Its application in preparing symmetrical bipyridines has been explored, but it is generally of limited value due to low yields and intolerance to many functional groups. mdpi.comwikipedia.org

| Coupling Reaction | Catalyst/Reagents | Advantages | Disadvantages |

| Suzuki | Pd catalyst, Pyridyl boronic acids/esters | Wide use for C-C bonds | Catalyst inhibition by product, Instability of some reagents mdpi.com |

| Stille | Pd catalyst, Organotin compounds | High reactivity, Good for complex systems | High toxicity of tin reagents nih.govwikipedia.org |

| Negishi | Pd catalyst, Organozinc compounds | High yields, Mild conditions, Good functional group tolerance orgsyn.org | Requires preparation of organozinc reagents |

| Ullmann | Cu or Pd catalyst, Aryl halides | Good for symmetrical bipyridines | Limited for unsymmetrical products mdpi.com |

| Wurtz | Sodium metal, Alkyl halides | Simple concept for symmetrical coupling | Generally low yields, Low functional group tolerance wikipedia.org |

Electrochemical Approaches to Bipyridine Synthesis

Electrochemical methods are emerging as an environmentally friendly ("green") alternative for synthesizing bipyridines. mdpi.com These approaches can avoid the use of toxic and costly reagents. One notable example is the nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode, which efficiently produces bipyridine derivatives. mdpi.com Electrochemical techniques are also integral to studying the properties of bipyridine compounds and their metal complexes, with cyclic voltammetry being a key method for characterizing their redox behavior. nih.govacs.orgtandfonline.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's chemical and physical properties. This is often achieved by introducing substituents onto a bipyridine core before the formation or modification of the carboxylic acid group.

Introduction of Methyl, Aryl, and Halogen Substituents

Methyl Groups: The synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid has been described starting from a 5′-methyl-6-bromo-2,2′-bipyridine building block. researchgate.net The bromo group is subsequently converted to a carboxylic acid. The Negishi cross-coupling strategy is also noted as an efficient route for preparing various methyl-substituted 2,2'-bipyridines. orgsyn.orgorgsyn.org

Aryl Groups: Aryl substituents are commonly introduced via cross-coupling reactions. For instance, 5-aryl-2,2'-bipyridine-6-carboxylic acid esters have been prepared using the "1,2,4-triazine" methodology. urfu.ru Similarly, 5-(4-(Het)arylphenyl)-2,2′-bipyridine-6-carboxylic acids were synthesized through Suzuki or Stille reactions on a brominated bipyridine intermediate. researchgate.net

Halogen Substituents: Halogens, particularly bromine, serve as versatile handles for further functionalization. The synthesis of many substituted bipyridine carboxylic acids begins with a brominated precursor, such as 6-bromo-2,2'-bipyridine. nih.gov An example is the synthesis of 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid, which is used as a ligand for metal complexes. researchgate.net

Functionalization at Specific Positions (e.g., 5'-substituted, 4-(4-bromophenyl)-)

The targeted functionalization at specific positions on the bipyridine ring is crucial for creating tailored ligands.

5'-Substituted Derivatives: A versatile strategy involves using 6-bromo-5′-bromomethyl-2,2′-bipyridine as a key building block. researchgate.net The 5'-bromomethyl group can be converted to various functionalities, such as amino or hydroxyl groups. Following this, the 6-bromo position is transformed into the carboxylic acid via a palladium-promoted carboethoxylation reaction, followed by saponification. researchgate.netnih.gov This allows for the creation of a set of ligands with diverse pendant arms at the 5'-position. nih.gov

4-(4-bromophenyl)- Derivative: The synthesis of complexes containing the ligand 4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid has been reported. researchgate.net This ligand is prepared and then complexed with metal ions like Fe(II) and Co(II) for studies such as electrochromism. researchgate.net The "1,2,4-triazine" method has also been employed to create aryl-substituted bipyridine carbonitriles, such as 5-(4-bromophenyl)-2,2′-bipyridine-6-carbonitrile, which serve as direct precursors to the corresponding carboxylic acids. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Choosing a synthetic route for this compound and its derivatives requires a careful comparison of various factors.

Selectivity: Selectivity, including both regioselectivity and chemoselectivity, is a critical factor, especially for creating unsymmetrically substituted bipyridines.

Negishi Coupling: Demonstrates excellent functional group tolerance and high selectivity, allowing for the coupling of pyridyl halides at specific positions even in the presence of other halogens. orgsyn.org

Suzuki and Stille Couplings: These methods also offer good selectivity. A key strategy for complex derivatives involves synthesizing a functionalized bipyridine core first (e.g., via the "1,2,4-triazine" method) and then performing the coupling, which ensures the desired substitution pattern. researchgate.net

Ullmann and Wurtz Couplings: These are primarily used for homocoupling and thus lack the selectivity needed for constructing unsymmetrical bipyridines. mdpi.com

Scalability: The potential for large-scale synthesis depends on factors like cost, safety, and the practicality of the procedure.

Stille Coupling: The high toxicity of organotin reagents is a major barrier to its scalability and industrial application. nih.govwikipedia.org

Suzuki Coupling: While widely used, the cost of palladium catalysts and the potential instability of boronic acid reagents can be limiting factors. mdpi.com

Negishi Coupling: Described as an efficient, large-scale, high-yield synthesis for methyl-substituted bipyridines, suggesting good scalability. orgsyn.org

Electrochemical Methods: These routes are promising from a "green" chemistry and scalability perspective as they can reduce waste and avoid harsh reagents, though they are less established than traditional coupling reactions. mdpi.com

Coordination Chemistry of 2,2 Bipyridine 6 Carboxylic Acid

Ligand Design Principles and Coordination Modes of BPCA

The design of 2,2'-Bipyridine-6-carboxylic acid as a ligand is centered around its ability to act as a versatile chelating agent. The presence of two nitrogen atoms in the bipyridine rings and an oxygen atom in the carboxylic group allows for multiple points of attachment to a metal center. jcsp.org.pkresearchgate.net This structural feature is key to its role in forming stable metal complexes.

Chelation Characteristics with Transition Metal Ions (e.g., Fe(II), Co(II), Cu(II), Ru(II), Rh(III))

BPCA and its derivatives form well-defined complexes with a variety of transition metal ions. The nature of the interaction and the resulting complex's properties are highly dependent on the specific metal ion involved.

Copper (II): Copper(II) complexes with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acid tridentate ligands have been synthesized and characterized. chimicatechnoacta.ru X-ray diffraction analysis of these complexes revealed that the packing of the molecules is influenced by the presence of fluorine atoms, which participate in hydrogen bonding and other intermolecular interactions. chimicatechnoacta.ru

Ruthenium (II): Ruthenium(II) complexes containing BPCA and its derivatives are of significant interest. For instance, in some ruthenium complexes, bipyridine dicarboxylic acids have been observed to coordinate as neutral bidentate NN donors, with the carboxylic acid groups not participating in coordination. rsc.org However, the presence of the carboxylic acid functionality can influence the solubility and biological activity of the complex. rsc.org In other cases, the dicarboxylate form of the ligand, 2,2'-bipyridine-6,6'-dicarboxylate (bda), is a key component in highly active water oxidation catalysts. acs.org The electronic properties of the bda ligand have a significant impact on the catalytic activity of the Ru(II) center. acs.org

Rhodium (III): A Rhodium(III) complex with 2,2'-bipyridine-6,6'-dicarboxylic acid has been synthesized where the Rh(III) ion is coordinated by four nitrogen atoms and two oxygen atoms from two chelating ligands, resulting in a distorted octahedral geometry. nih.gov

Coordination with Lanthanide Ions (e.g., Eu(III), Tb(III))

The coordination chemistry of BPCA extends to lanthanide ions, where it plays a crucial role in the formation of luminescent complexes.

Europium (III) and Terbium (III): 2,2'-Bipyridine-6,6'-dicarboxylic acid (H2L) reacts with Europium(III) and Terbium(III) nitrates to form complexes with 1:2 and 2:3 metal-to-ligand stoichiometries. rsc.org The resulting Eu(III) complex, (Et3NH)[EuL2], exhibits a significant quantum yield in aqueous solution, indicating efficient energy transfer from the ligand to the metal ion. rsc.org A photophysical study of the 2:3 Eu:Ligand complex in the solid state revealed the presence of two distinct metal ion sites. rsc.org The introduction of a carboxylic arm into a pinene-bipyridine ligand has been shown to be effective in the self-assembly of enantiopure, trinuclear helicates with Eu(III). mdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes of BPCA typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation Reactions and Stoichiometric Determinations (e.g., ML2 stoichiometry)

Complexation reactions of BPCA with metal ions are generally straightforward. For example, Fe(II) and Co(II) complexes of a substituted BPCA were synthesized by reacting the ligand with the corresponding metal salts. jcsp.org.pkresearchgate.net The stoichiometry of the resulting complexes is often determined using methods like the mole ratio method. jcsp.org.pkresearchgate.net In the case of the Fe(II) and Co(II) complexes of 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, an ML2 stoichiometry was confirmed, indicating that two ligand molecules coordinate to a single metal ion. jcsp.org.pkresearchgate.net Similarly, lanthanide complexes with 2,2'-bipyridyl-6,6'-dicarboxylic dimethylanilides have been found to form complexes with a 1:1 metal-to-ligand ratio. rsc.org

Spectroscopic Probing of Complex Structures (e.g., ¹H-NMR, MALDI-MS, FTIR, UV-Vis Spectrophotometry)

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in BPCA metal complexes.

¹H-NMR Spectroscopy: ¹H-NMR is used to study the structure of the complexes in solution. For instance, the ¹H-NMR spectrum of an Fe(II) complex with a pentadentate bipyridine-based ligand indicated a diamagnetic complex with Cs symmetry in solution. nih.gov

MALDI-MS and ESI-MS: Mass spectrometry techniques like MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) and ESI-MS (Electrospray Ionization Mass Spectrometry) are crucial for determining the molecular weight of the complexes and confirming their composition. jcsp.org.pkresearchgate.net

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The stretching frequencies of the C=O and C-O bonds in the carboxylate group, as well as the vibrations of the bipyridine rings, can shift upon complexation, indicating the involvement of these groups in bonding. For example, the retention of the IR band for the COOH group in some ruthenium complexes confirmed that it was not involved in coordination. rsc.org

UV-Vis Spectrophotometry: UV-Vis spectrophotometry is used to study the electronic transitions within the complexes. The absorption spectra can reveal information about the coordination environment of the metal ion and the nature of the ligand-to-metal charge transfer (LMCT) bands. jcsp.org.pkresearchgate.net For example, the Fe(II) complex of a substituted BPCA showed high molar absorptivity in the visible region. jcsp.org.pkresearchgate.net UV-Vis spectroscopy is also a key tool for studying the electrochromic properties of these complexes by observing changes in the absorption spectra upon oxidation or reduction. jcsp.org.pkresearchgate.net

| Technique | Information Obtained | Example Application |

| ¹H-NMR | Structure in solution, symmetry | Determining the diamagnetic nature and symmetry of an Fe(II) complex. nih.gov |

| MALDI-MS | Molecular weight, composition | Confirming the ML2 stoichiometry of Fe(II) and Co(II) complexes. jcsp.org.pkresearchgate.net |

| FTIR | Functional group coordination | Confirming non-coordination of the COOH group in certain Ru(II) complexes. rsc.org |

| UV-Vis | Electronic transitions, LMCT bands, electrochromism | Studying the color change in an electrochromic Fe(II) complex. jcsp.org.pkresearchgate.net |

Supramolecular Assembly and Coordination Polymers Involving BPCA Ligands

Intermolecular Interactions in Crystal Packing of this compound

Hydrogen Bonding:

The most prominent intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding, primarily driven by the carboxylic acid moiety. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This can lead to the formation of robust hydrogen-bonded dimers, a common structural motif in carboxylic acids.

In the solid state, it is anticipated that the hydroxyl proton of the carboxylic acid on one molecule will form a strong O-H···N hydrogen bond with one of the nitrogen atoms of the bipyridine ring of an adjacent molecule. This type of acid-pyridine heterosynthon is a well-established and highly favorable interaction in crystal engineering. Additionally, the carbonyl oxygen of the carboxylic acid can accept hydrogen bonds from other potential donors in the crystal lattice.

In complexes involving the related 2,2'-bipyridine-6,6'-dicarboxylic acid ligand, extensive hydrogen bonding networks are observed, often involving solvent molecules. For instance, in a terbium complex, consecutive dimeric units are linked by an elaborate network of H-bonds involving interstitial solvent molecules. semanticscholar.org Similarly, in ruthenium complexes of 2,2'-bipyridine-5,5'-dicarboxylic acid, intermolecular hydrogen bonding interactions between a carboxylic acid group and a neighboring carboxylate oxygen lead to the formation of one-dimensional networks. researchgate.net These examples underscore the strong tendency of carboxylated bipyridines to form extensive hydrogen-bonded structures.

π-Stacking Interactions:

The planar aromatic bipyridine system of this compound makes it a prime candidate for π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, play a significant role in the stabilization of the crystal lattice.

The π-stacking can manifest in several geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. The specific geometry is influenced by the electronic nature and substitution pattern of the aromatic rings. In multicomponent crystals of 2,2'-bipyridine (B1663995) with dicarboxylic acids, π-π stacking interactions between the bipyridine moieties have been observed with centroid-to-centroid distances indicative of significant interaction. In metal complexes, such as those with copper, π-π stacking is a recurring motif that contributes to the formation of 2D-supramolecular networks. ijcm.ir

Summary of Expected Intermolecular Interactions:

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Pyridyl nitrogen (acceptor) | Formation of strong, directional linkages, likely leading to dimer formation or extended chains (supramolecular synthons). |

| π-Stacking | Bipyridine aromatic rings | Stabilization of the crystal lattice through non-directional, attractive forces, influencing the stacking of molecular layers. |

It is important to reiterate that this description is based on the known behavior of analogous compounds. A definitive analysis of the intermolecular interactions in the crystal packing of this compound would necessitate its single-crystal X-ray diffraction analysis.

Advanced Applications of 2,2 Bipyridine 6 Carboxylic Acid Complexes

Catalysis and Electrocatalysis

The adaptability of the 2,2'-Bipyridine-6-carboxylic acid ligand framework enables its use in a wide array of catalytic and electrocatalytic processes. By coordinating with various transition metals, it forms complexes that can facilitate a range of chemical transformations with high efficiency and selectivity.

Complexes of this compound are effective in both homogeneous and heterogeneous catalysis. In homogeneous systems, the solubility of the metal complexes allows for high reactivity and selectivity under mild conditions. For instance, ruthenium complexes incorporating this ligand have been extensively studied as molecular catalysts in solution for various oxidative and reductive processes.

For heterogeneous applications, these complexes can be immobilized on solid supports. This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. One method involves the incorporation of bipyridine-based ligands into the framework of organosilica nanotubes. These materials can then be metalated to create robust and reusable catalysts for reactions like C-H bond activation. hope.eduunc.edu Another strategy involves the synthesis of coordination polymers where the bipyridine-dicarboxylic acid unit is part of a polyamide backbone, which can then coordinate with metals like rhenium for applications in electrocatalytic CO2 reduction.

The versatility of this compound complexes is demonstrated in a variety of catalytic reactions:

Olefin Functionalization : Palladium complexes featuring bipyridine-type ligands are instrumental in the functionalization of olefins. The 2,2'-bipyridylamide moiety, derived from this compound, can act as a removable tridentate directing group. This stabilizes six-membered palladacycle intermediates, enabling regioselective hydrocarbofunctionalization of various alkene-containing substrates. chemrxiv.org

Water Oxidation : Ruthenium complexes containing the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand are highly efficient catalysts for water oxidation, a critical step in artificial photosynthesis. acs.orgacs.org These complexes can operate through different mechanisms depending on the ancillary ligands. For instance, some Ru-bda catalysts proceed via a bimolecular coupling pathway, while others, with a coordinated water molecule, can follow a single-site water nucleophilic attack mechanism. acs.org The electronic properties of the bda ligand backbone play a crucial role in the catalytic activity.

C-H Activation : Complexes of this compound are also employed in C-H activation reactions. For example, iridium complexes supported on bipyridine-based organosilica nanotubes have shown high activity and durability in the C-H oxidation of heterocycles and cycloalkanes, as well as the C-H borylation of arenes. hope.eduunc.edu

Decarbonylation : Nickel complexes in conjunction with bipyridine ligands have been shown to facilitate decarbonylative cross-coupling reactions. These reactions can form C(sp2)–C(sp3) bonds from activated carboxylic acids and alkyl groups, offering a novel synthetic route.

The efficiency of catalysts is often measured by their turnover number (TON) and turnover frequency (TOF). For water oxidation catalysts based on ruthenium and the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand, impressive catalytic efficiencies have been reported. For example, the complex [Ru(bda)(isoq)2] (where isoq is isoquinoline) can achieve a turnover frequency of over 300 s⁻¹. In phosphate buffer, this catalyst demonstrates a calculated half-time for water oxidation of approximately 7 microseconds. acs.org The stability of these catalysts is also noteworthy, with some systems maintaining a TOF of 0.41 s⁻¹ over 10 hours.

| Catalyst System | Reaction | Turnover Frequency (TOF) | Turnover Number (TON) | Conditions |

|---|---|---|---|---|

| Ru(bda)(pic)2 | Water Oxidation | > 100 s⁻¹ | - | - |

| Ru(bda)(isoq)2 | Water Oxidation | > 300 s⁻¹ | - | - |

| Ru(bda·(CO2H)2)(pic)2 | Water Oxidation | 0.41 s⁻¹ (over 10h) | - | - |

| Rhenium-bipyridine coordination polyamide | CO2 Reduction | 3.3 s⁻¹ | 11,865 | Electrochemical |

Materials Science Applications

The ability of this compound to form stable complexes with a variety of metal ions, particularly lanthanides, makes it a valuable component in the design of advanced functional materials.

Complexes of this compound and its derivatives are extensively used in the development of luminescent materials. The bipyridine core acts as an efficient "antenna," absorbing UV light and transferring the energy to the coordinated metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is particularly effective for sensitizing the luminescence of lanthanide ions.

Lanthanide complexes with this compound derivatives exhibit strong and long-lived luminescence, making them suitable for applications in bio-imaging, sensors, and lighting. The photophysical properties of these complexes can be fine-tuned by modifying the ligand structure.

For instance, europium(III) and terbium(III) complexes of 2,2'-bipyridine-6,6'-dicarboxylic acid have been synthesized and characterized. The Eu(III) complex shows a significant quantum yield of 11.5% in aqueous solution, indicating efficient energy transfer from the ligand to the metal center. The luminescence lifetime of the Eu(III) ion in this complex was measured to be 0.86 ms in water and 1.55 ms in the solid state. The terbium(III) complex also exhibits sensitized emission with a quantum yield of 6.3% in aqueous solution. However, at room temperature, the excited state of the Tb(III) ion can be depopulated by a back-energy transfer process to the ligand.

The introduction of aryl substituents on the bipyridine ring can further enhance the photophysical properties. For example, 5-aryl-2,2'-bipyridine-6'-carboxylic acids have been used to create neutral lanthanide complexes with improved luminescence quantum yields in non-polar solvents.

| Lanthanide Complex | Solvent | Quantum Yield (QY) | Luminescence Lifetime (τ) |

|---|---|---|---|

| (Et3NH)[Eu(bda)2] | Aqueous (pH 6.6) | 11.5 ± 2.3% | 0.86 ± 0.01 ms |

| (Et3NH)[Tb(bda)2] | Aqueous (pH 6.6) | 6.3 ± 1.3% | - |

| Europium complex with 5-aryl-2,2'-bipyridine-6'-carboxylic acid derivative | Non-polar | Improved over unsubstituted | - |

Luminescent Materials Development

Hybrid Luminescent Materials Based on Immobilized Complexes

The creation of hybrid luminescent materials often involves integrating emissive metal complexes into solid matrices. Complexes of bipyridine carboxylic acid derivatives with lanthanide ions, such as Europium(III) and Terbium(III), are of particular interest. When the ligand H2L (2,2′-bipyridine-6,6′-dicarboxylic acid) reacts with lanthanide nitrates, it can form complexes with varying metal-to-ligand stoichiometries. rsc.org

A notable example is the 1:2 Europium-to-ligand complex, which demonstrates a significant quantum yield of 11.5% in aqueous solutions, indicating an efficient energy transfer from the ligand to the metal center. rsc.org Lifetime measurements of the Eu(⁵D₀) excited state further illuminate the complex's interaction with its environment. In the solid state, the lifetime is 1.55 ms, while in water it is 0.86 ms, suggesting a minor interaction with surrounding water molecules. rsc.org The use of 2,2'-bipyridine (B1663995) as an auxiliary ligand in such complexes can enhance the quantum yield and fluorescence lifetime. mdpi.com These properties are crucial for applications in light-emitting devices and sensors. mdpi.com

Electrochromic Materials and Devices

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. alfa-chemistry.comacs.org Coordination complexes, particularly those involving bipyridine ligands, are excellent candidates for these materials due to their intense coloration and rich redox reactivity. scispace.com

A study on complexes of a substituted bipyridine, (4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid), with Iron(II) and Cobalt(II) demonstrated promising electrochromic behavior. The Fe(II) complex, in particular, showed good electrochromic properties, with a reversible color change from blue to pale yellow. researchgate.net In this octahedral complex, the substituted bipyridine acts as a tridentate ligand, coordinating through two pyridine (B92270) nitrogen atoms and one carboxylic oxygen atom. researchgate.net The inherent redox activity of the central metal ion, coupled with the electronic properties of the bipyridine ligand, facilitates these visible changes in the electronic state. Such materials are foundational for the development of smart windows, displays, and sensors. alfa-chemistry.com

Development of Electronic Materials

The unique electronic properties of bipyridine carboxylic acid complexes have led to their use in the development of novel electronic materials. For instance, polymers incorporating ruthenium and 2,2'-bipyridine-5,5'-biscarboxylic acid have been investigated for their application in single-layer light-emitting devices. escholarship.org The electronic characteristics of these materials are heavily influenced by the ligand's structure. The introduction of electron-deficient groups into the bipyridine backbone can significantly alter the electronic properties of the resulting metal complexes. acs.org This tunability is critical for designing materials with specific electronic functions, such as those required for molecular wires, switches, and other components in molecular electronics.

Electrochemical Studies and Applications

The electrochemical behavior of BPCA and its metal complexes is fundamental to many of their applications, from catalysis to materials science.

Redox Behavior of BPCA and its Metal Complexes

Metal complexes of 2,2'-bipyridine and its derivatives are well-known for their electroactivity. wikipedia.org The redox processes can be centered on the metal ion or the ligand itself, often involving reversible one-electron reactions that are readily studied using cyclic voltammetry. wikipedia.orgacs.org

The redox potentials of these complexes are highly dependent on the metal center and the specific substituents on the bipyridine ligand. For example, ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligands exhibit distinct metal-centered redox couples. The Ru(II)/Ru(III) oxidation potential is significantly affected by the electronic nature of the ligand backbone. acs.org In one such Ru(bda) complex, the Ru(II) to Ru(III) oxidation occurs at +0.52 V versus NHE and is pH-independent, while the Ru(III) to Ru(IV) process is observed at +1.23 V versus NHE (at pH 1.0) and is pH-dependent, indicating a proton-coupled electron transfer (PCET) process. acs.org

Similarly, osmium(II) complexes with bipyridine ligands also display well-defined Os(II)/Os(III) oxidation events. nih.gov In contrast, some redox events are ligand-based. Under strongly reducing conditions, tris(bipy) complexes can be reduced to neutral species where the bipyridine ligand itself is reduced to a bipy⁻ radical anion. wikipedia.orgmdpi.com

| Complex | Redox Couple | Potential (V vs. reference) | Notes |

|---|---|---|---|

| Ru(bda)(pic)₂ | Ru(III)/Ru(II) | +0.649 vs. NHE | Parent complex with 2,2'-bipyridine-6,6'-dicarboxylate. acs.org |

| Ru(N¹-bda)(pic)₂ | Ru(III)/Ru(II) | +0.863 vs. NHE | Anodic shift due to pyrazine (B50134) nitrogen introduction. acs.org |

| Ru(N²-bda)(pic)₂ | Ru(III)/Ru(II) | +1.053 vs. NHE | Further anodic shift with a second pyrazine nitrogen. acs.org |

| [Fe(BDI)] Complex | Ligand Reductions | -1.17, -1.33, -1.96 vs. Fc/Fc⁺ | Three consecutive one-electron reductions of the ligand. acs.org |

| Free 2,2'-bipyridine | bipy/bipy⁻ | -2.67 vs. Fc/Fc⁺ | Ligand-centered reduction. mdpi.com |

Spectroelectrochemical Analysis of Redox Processes

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide detailed information about the electronic structure of species generated at electrodes. This technique is invaluable for studying the redox processes of BPCA complexes. By using an optically transparent thin-layer electrochemical (OTTLE) cell, changes in the UV-Vis absorption spectrum can be monitored as the potential is swept. researchgate.net

This method has been used to obtain the spectra of the Ru(III) state of various ruthenium(II) bipyridine complexes, confirming that the oxidation is chemically and electrochemically reversible. researchgate.net Infrared spectroelectrochemistry (IR-SEC) is another powerful tool, particularly for studying catalytic mechanisms. For example, IR-SEC has been used to identify intermediates in the electrochemical reduction of CO₂, revealing potential-dependent catalytic pathways. ucsd.edumdpi.com These analyses help to elucidate the site of electron transfer and the nature of the redox-generated species.

Applications in Electrochemical CO₂ Reduction

A significant application of BPCA-type complexes is in the electrocatalytic reduction of carbon dioxide (CO₂), a process aimed at converting CO₂ into valuable chemical feedstocks like carbon monoxide (CO). Rhenium and Manganese bipyridine carbonyl complexes are among the most studied catalysts for this transformation. escholarship.orgucsd.edunsf.gov

Biological and Pharmaceutical Research Applications

The incorporation of a carboxylic acid group into the 2,2'-bipyridine ligand framework has been shown to significantly influence the biological activity of its metal complexes. This functional group can alter properties such as DNA/protein binding affinity, antioxidant efficacy, and cytotoxicity. rsc.org

Complexes of bipyridine carboxylic acid derivatives have demonstrated notable antioxidant properties. Research indicates that these compounds can effectively scavenge free radicals, which are implicated in a variety of diseases. For instance, certain ruthenium(II) complexes incorporating 2,2'-bipyridine-dicarboxylic acids have shown excellent radical scavenging capabilities against various free radicals, including the DPPH radical, hydroxyl radical, nitric oxide radical, superoxide anion radical, and hydrogen peroxide. rsc.org The free radical scavenging ability of these complexes was found to be superior to standard antioxidants like Vitamin C and Butylated hydroxytoluene (BHT). researchgate.net This enhanced activity is attributed to the presence of the carboxylic acid functionalities on the bipyridine ligand. rsc.org

Table 1: Radical Scavenging Activity of Ruthenium(II) Bipyridine Carboxylic Acid Complexes

| Radical Species | Complex Activity | Reference |

|---|---|---|

| DPPH radical | Excellent | researchgate.net |

| Hydroxyl radical | Excellent | researchgate.net |

| Nitric oxide radical | Excellent | researchgate.net |

| Superoxide anion radical | Excellent | researchgate.net |

This table summarizes the reported free radical scavenging capabilities of specific ruthenium(II) complexes containing dicarboxylic bipyridine ligands.

The structural versatility of this compound and its related compounds makes them valuable ligands for developing pharmacologically active substances. Zinc(II) complexes incorporating curcuminate and bipyridine derivatives, for example, have been explored for their potential biological activities. nih.gov The combination of Zn(II) with curcuminate and aromatic spectator ligands like 2,2'-bipyridine is known to exhibit antiproliferative activity in various cancer cell lines. nih.gov Furthermore, the specific arrangement of ligands around the metal center is a critical factor in modulating the solubility, stability, and biological functions of these metal complexes. nih.gov Rhenium(I) tricarbonyl complexes with 2,2'-bipyridine analogue ligands have also been synthesized and studied, showing stability in a wide pH range and in biologically relevant matrices, although they demonstrated weak pharmacological activity in the specific models tested. nih.gov

A significant area of research for these complexes is their potential as anticancer agents. Studies have shown that ruthenium(II) complexes with bipyridine dicarboxylic acids display substantial cytotoxic specificity towards cancer cells while being less harmful to normal cells. rsc.orgresearchgate.net For example, the in vitro cytotoxicity of certain ruthenium complexes has been successfully validated against a panel of human cancer cell lines, including HCT-15 (colon), HeLa (cervical), SKOV3 (ovarian), MCF7 (breast), and SKMel2 (melanoma). rsc.org

Similarly, rhenium(I) tricarbonyl complexes featuring halomethyl-substituted 2,2'-bipyridine ligands have shown significant antiproliferative activity against colorectal and pancreatic cell lines. chemrxiv.org One specific complex with a 5-(chloromethyl)-2,2'-bipyridine derivative demonstrated notable inhibition of pancreatic tumor growth in vivo in zebrafish-Panc-1 xenografts and was also capable of inhibiting cancer cell dissemination. chemrxiv.org

Table 2: Cytotoxicity of Ruthenium(II) and Rhenium(I) Bipyridine Complexes against Cancer Cell Lines

| Complex Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Ruthenium(II) bipyridine dicarboxylic acid | HCT-15, HeLa, SKOV3, MCF7, SKMel2 | Substantial cytotoxic specificity | researchgate.net |

| Rhenium(I) 5-(halomethyl)-2,2'-bipyridine | Colorectal and Pancreatic | Significant antiproliferative activity | chemrxiv.org |

This table highlights the anticancer potential of different metal complexes of substituted bipyridine ligands against various cancer cell lines.

Sensor Development and Chemical Sensing

Complexes of this compound and its derivatives are valuable platforms for the development of chemical sensors. These sensors leverage changes in the optical properties of the complex, such as fluorescence or luminescence, upon interaction with a target analyte. nih.gov

Chemosensors are systems that reversibly bind to target analytes, generating a detectable optical signal. nih.gov Ruthenium(II) complexes containing a carboxylic acid-functionalized bipyridine ligand have been employed as fluorescent chemosensors. For instance, a bis(2,2'-bipyridine)(4-methyl-2,2'-bipyridine-4'-carboxylic acid)ruthenium(II) complex serves as a sensor for copper(II) ions in solution. nih.gov The detection mechanism is based on the quenching of the complex's fluorescence upon binding with Cu(II). This sensor exhibits a linear response to Cu(II) over a wide concentration range and shows excellent selectivity for copper over other transition metal ions. nih.gov Another Ru(II) polypyridyl complex has been designed for the sensitive detection of the food colorant Sudan I, operating through an inner filter effect mechanism where the analyte quenches the complex's luminescence. nih.gov

The unique photophysical properties of bipyridine-based complexes make them suitable for use as luminescent sensors for various cations. Amino-substituted 2,2'-bipyridine ligands have been synthesized and investigated as fluorescent indicators for Zn(II). nih.gov The binding of Zn(II) to these ligands can cause a significant change in their fluorescence quantum yields, allowing for the detection of the cation. nih.gov These types of sensors are being explored for applications in biological imaging, such as differentiating between healthy and malignant prostate tissues based on their differing Zn(II) concentrations. nih.gov

Furthermore, luminescent metal-organic frameworks (MOFs) incorporating lanthanide ions like Europium(III) and carboxylate-functionalized ligands can act as sensors for other metal ions. acs.org The introduction of guest metal ions into the MOF channels can perturb the ligand's electronic structure, which in turn affects the efficiency of energy transfer to the Eu(III) ion and alters its luminescence intensity. acs.org This principle allows for the detection of different metal cations based on the enhancement or quenching of the framework's luminescence. acs.org

Computational and Theoretical Investigations of 2,2 Bipyridine 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study 2,2'-bipyridine (B1663995) and its derivatives, offering a balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties, from electronic behavior to vibrational spectra. The B3LYP functional is a commonly used hybrid functional for these types of calculations.

The electronic properties of 2,2'-Bipyridine-6-carboxylic acid are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com

For this compound, the HOMO is typically characterized by a π-orbital delocalized across the two pyridine (B92270) rings. The LUMO, also a π* orbital, is similarly distributed over the bipyridine framework but is lowered in energy by the electron-withdrawing nature of the carboxylic acid substituent. This distribution influences the molecule's role in charge-transfer transitions when coordinated to a metal center. nih.gov

The HOMO-LUMO gap can be correlated with the chemical reactivity of a molecule; a smaller gap suggests higher reactivity. wuxibiology.com The presence of the carboxylic acid group is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted 2,2'-bipyridine and enhancing its electron-accepting properties.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates the energy required for electronic excitation. |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For this compound, a key structural feature is the dihedral angle between the two pyridine rings. Unsubstituted 2,2'-bipyridine preferentially adopts a planar s-trans conformation, where the nitrogen atoms are on opposite sides of the C-C single bond connecting the rings. semanticscholar.org The s-cis conformation, which is necessary for the molecule to act as a bidentate ligand, is slightly higher in energy. semanticscholar.org

The introduction of the carboxylic acid group at the 6-position can influence this conformational preference. Intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen atom can stabilize a more planar, s-cis-like conformation, which is pre-organized for metal chelation. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles in the optimized ground-state geometry. iosrjournals.org

Table 2: Selected Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| C=N (pyridine) | ~1.34 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Dihedral Angle | N-C-C-N | ~0-10° (s-cis, H-bonded) |

Note: These are typical values obtained from DFT calculations and serve as illustrative examples.

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. ijtsrd.com

For this compound, key vibrational modes include:

O-H stretch: A broad band characteristic of the carboxylic acid group.

C=O stretch: A strong, intense band associated with the carbonyl group.

C=N and C=C stretches: A series of bands arising from the pyridine rings.

Ring breathing modes: Vibrations involving the expansion and contraction of the aromatic rings.

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode, describing the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode of vibration. ijtsrd.com

Table 3: Predicted Major Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment (based on PED) |

| ν(O-H) | ~3450 | O-H stretching of the carboxylic acid |

| ν(C=O) | ~1720 | C=O stretching of the carboxylic acid |

| ν(C=C/C=N) | ~1600, 1570 | Aromatic ring stretching |

| δ(O-H) | ~1420 | In-plane O-H bending |

| ν(C-O) | ~1250 | C-O stretching of the carboxylic acid |

Note: Frequencies are representative and depend on the level of theory and scaling factors applied.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. liverpool.ac.uk This method, typically employed with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (TMS).

Theoretical predictions are invaluable for assigning complex NMR spectra and confirming molecular structures. For this compound, DFT-GIAO calculations can predict the chemical shifts for each unique proton and carbon atom. The predicted shifts reflect the electronic environment of each nucleus; for instance, protons and carbons adjacent to the electronegative nitrogen atoms and the carboxylic acid group are expected to be deshielded and appear at a higher chemical shift (downfield).

Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| H3 | ~8.7 | Adjacent to N and C-COOH group |

| H4 | ~8.0 | Aromatic proton |

| H5 | ~7.6 | Aromatic proton |

| H3' | ~8.5 | Adjacent to N |

| C2, C2' | ~155, 157 | Carbons bonded to nitrogen |

| C6 | ~150 | Carbon bonded to carboxylic acid |

| COOH | ~165 | Carboxylic acid carbon |

Note: These are illustrative values. Actual shifts depend on the solvent and the specific computational protocol.

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a fundamental measure of a molecule's ability to accept an electron. DFT calculations can provide reliable estimates of electron affinity. The reactivity of a chemical compound can often be inferred from its HOMO-LUMO energy gap, ionization potential, and electron affinity. researchgate.net

For the 2,2'-bipyridine system, the introduction of electron-withdrawing substituents is known to increase the electron affinity. The carboxylic acid group in this compound acts as such a group, making the molecule a better electron acceptor compared to unsubstituted bipyridine. researchgate.net This enhanced electron affinity is crucial for its role in forming stable complexes with metal ions and for its use in redox-active systems.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is the standard method for predicting the UV-Visible absorption spectra of molecules. TD-DFT calculations provide information about vertical excitation energies (which correspond to absorption maxima, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved.

For this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions originating from the delocalized system of the bipyridine rings. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, often confirming that the lowest energy absorptions correspond to the HOMO → LUMO transition. arxiv.org The calculations can also identify lower-intensity n → π* transitions, which may involve the lone pair electrons on the nitrogen or oxygen atoms.

Table 5: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~310 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~285 | > 0.1 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~260 | < 0.05 | n → π* |

Note: The presented data is representative. The precise values are highly dependent on the chosen functional, basis set, and solvent model.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of this methodology can provide significant insights into its conformational dynamics, solvation, and interactions with other molecules.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows for the exploration of the potential energy surface of the molecule, revealing its preferred conformations and the dynamics of transitions between different states. For this compound, MD simulations can elucidate the rotational freedom around the C-C bond connecting the two pyridine rings and the orientation of the carboxylic acid group. These conformational changes are crucial for its coordination behavior with metal ions and its potential biological activity.

Furthermore, MD simulations are instrumental in understanding the solvation of this compound in different solvents. By explicitly including solvent molecules in the simulation, it is possible to study the formation and dynamics of hydrogen bonds between the carboxylic acid group, the pyridine nitrogens, and the solvent. This provides a detailed picture of the solvation shell and its influence on the molecule's structure and reactivity.

The interaction of this compound with other molecules, such as biological macromolecules or metal ions, can also be investigated using MD simulations. These simulations can predict binding affinities and modes of interaction, which is essential for understanding its function in various applications.

A conceptual representation of the types of data that can be obtained from an MD simulation of this compound is presented in the table below.

| Property | Description | Typical Value/Observation |

|---|---|---|

| Dihedral Angle (N-C-C-N) | Rotation around the bond connecting the two pyridine rings. | Fluctuations around a preferred angle, indicating conformational flexibility. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Changes in SASA can indicate conformational changes or binding events. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, compared to a reference structure. | A stable RMSD value suggests that the molecule has reached a stable conformation. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds formed with solvent molecules or other solutes. | Provides insight into the strength and dynamics of intermolecular interactions. |

Quantum Chemical Approaches to Understand Reactivity and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods provide detailed information that complements experimental findings and can predict properties that are difficult to measure.

DFT calculations can be used to determine the optimized geometry of this compound, providing precise bond lengths and angles. From the electronic structure, various reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. MEP maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Quantum chemical methods are also employed to predict spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, electronic transitions can be calculated to help interpret UV-Visible absorption spectra.

While specific DFT studies on this compound are not abundant, data from related bipyridine derivatives can provide a basis for understanding its properties. For instance, studies on 2,2'-bipyridine-6,6'-dicarboxylic acid and other substituted bipyridines offer insights into how the carboxylic acid group influences the electronic properties of the bipyridine core.

Below are tables representing the kind of data that can be generated from quantum chemical calculations for this compound, based on typical results for similar compounds.

| Calculated Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(O-H) | ~3500 | O-H stretching of the carboxylic acid |

| ν(C=O) | ~1720 | C=O stretching of the carboxylic acid |

| ν(C=N) | ~1600 | Pyridine ring C=N stretching |

| ν(C=C) | ~1580 | Pyridine ring C=C stretching |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The functionalization of the 2,2'-bipyridine (B1663995) core is a cornerstone for tailoring its properties. While established methods for creating derivatives exist, future research is increasingly directed towards more efficient, flexible, and sustainable synthetic strategies. Traditional approaches often involve the functionalization of the 2,2'-bipyridine ring itself, but these can sometimes result in low yields. scielo.br

A significant area of future exploration lies in the development of novel cyclocondensation reactions. For instance, a flexible route to creating unsymmetrically functionalized bipyridines starts from 1,3-diketones, which are converted to β-ketoenamides and then undergo cyclocondensation to form 4-hydroxypyridine (B47283) derivatives. Subsequent O-nonaflation yields 4-nonafloxy-substituted bipyridine derivatives that are excellent precursors for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. beilstein-journals.org This methodology opens the door to a library of specifically substituted bipyridine derivatives. beilstein-journals.org

Another promising avenue is the "1,2,4-triazine" methodology for synthesizing 5-aryl-2,2'-bipyridine-6-carboxylic acid esters. urfu.ru This approach allows for the subsequent construction of other heterocyclic rings, such as 1,3,4-oxadiazoles, by modifying the ester group. urfu.ru Research into expanding the scope of dienophiles and reaction conditions for these triazine-based methods could lead to an even wider array of functionalized bipyridines.

Development of Advanced Functional Materials with Tunable Properties

The rigid and chelating nature of 2,2'-Bipyridine-6-carboxylic acid makes it an exceptional building block for advanced functional materials, particularly Metal-Organic Frameworks (MOFs). Future research in this area is geared towards designing MOFs with highly specific and tunable properties for a range of applications.

A key direction is the synthesis of MOFs with open and accessible 2,2'-bipyridine sites. For example, a highly crystalline Zr(IV)-based MOF, UiO-67-bpydc, has been prepared with open bipyridine units that can readily complex with metal ions like PdCl₂. rsc.org The resulting material demonstrates efficient and recyclable catalytic activity, for instance, in Suzuki-Miyaura cross-coupling reactions. rsc.org Future work will likely explore the incorporation of other metal catalysts and the application of these MOFs in a wider variety of chemical transformations.

The tunability of MOF properties also extends to their adsorption capabilities. A novel MOF based on vanadium and 2,2'-bipyridine-4,4'-dicarboxylic acid (V/BP-MOF) has been shown to be a potent adsorbent for dyes like Congo Red and an effective antimicrobial agent. frontiersin.org The thermal stability of such MOFs is a critical factor for practical applications, with the V/BP-MOF being stable up to 320°C. frontiersin.org Further research will focus on creating MOFs with tailored pore sizes and chemical functionalities to selectively adsorb other pollutants and to enhance their antimicrobial efficacy against a broader spectrum of pathogens.

The use of mixed-ligand systems is another promising strategy for creating functional MOFs. By combining bipyridine-based ligands with other carboxylates, it is possible to construct frameworks with unique topologies and properties. For instance, mixed-ligand MOFs have been synthesized that exhibit luminescence, acting as "turn-off" sensors for detecting molecules like nitrobenzene. researchgate.net The development of new mixed-ligand systems will be a vibrant area of research, aiming to create materials with enhanced sensing capabilities, as well as potential applications in photocatalysis and as photoactive materials. researchgate.net

Elucidation of Complex Reaction Mechanisms in Catalysis

Complexes of this compound and its derivatives are at the forefront of catalytic research, particularly in the field of water oxidation for sustainable energy applications. A major future research direction is the detailed elucidation of the complex reaction mechanisms that govern the efficiency and stability of these catalysts.

Ruthenium-based catalysts featuring the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand have been a particular focus. Studies have shown that the ligand environment plays a crucial role in determining the catalytic pathway. For example, a mononuclear ruthenium complex with a bda ligand was found to catalyze water oxidation through a single-site water nucleophilic attack pathway, in contrast to analogous catalysts that are believed to operate via a bimolecular coupling mechanism. acs.org This highlights the profound influence of ancillary ligands on catalytic behavior.

Future investigations will delve deeper into the electronic and geometric effects of the ligand backbone. Through a combination of electrochemical analysis, chemical oxygen evolution experiments, and density functional theory (DFT) calculations, researchers are working to understand how modifications to the bipyridine ligand affect the catalytic activity. acs.org For instance, introducing pyrazine (B50134) units into the bda backbone has been used to probe the electronic influence on the catalytic cycle. acs.org Such studies have revealed that the unique bimolecular reactivity of the Ru(bda)L₂ family of catalysts is primarily dependent on the spatial geometry of the ligand, with electronic features of the backbone having a lesser, though not negligible, impact. acs.org

A significant challenge is the detection and characterization of transient, high-energy intermediates in the catalytic cycle, such as the proposed 7-coordinate Ru(V)=O species. acs.org Future research will likely involve the use of advanced spectroscopic techniques, including in-situ X-ray absorption spectroscopy, to trap and identify these key intermediates. acs.org By gaining a more complete picture of the reaction mechanism, it will be possible to rationally design more efficient and robust catalysts for a variety of important chemical transformations.

Expansion of Biomedical Applications through Targeted Ligand Design

The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry, and the incorporation of a carboxylic acid group offers a handle for fine-tuning the biological activity and for conjugation to targeting moieties. Future research will focus on the targeted design of this compound derivatives for a range of biomedical applications, particularly in oncology.

One promising area is the development of metal-based anticancer drugs. Ruthenium(II) complexes containing bipyridine and bipyridine dicarboxylic acids have shown significant cytotoxic specificity towards cancer cells. rsc.orgrsc.org The position of the carboxylic acid group on the bipyridine ring has been shown to influence the DNA and protein binding affinity of these complexes, as well as their antioxidant activity and cytotoxicity. rsc.orgrsc.org Future work will involve the synthesis and screening of a wider range of these complexes to establish clear structure-activity relationships and to optimize their therapeutic potential.

Targeted drug delivery is another key research direction. mdpi.comnih.govnih.gov The carboxylic acid group can be used to attach the bipyridine-based drug to a targeting ligand, such as an antibody or a small molecule that binds to a receptor overexpressed on cancer cells. This approach aims to increase the concentration of the drug at the tumor site, thereby enhancing its efficacy while minimizing side effects. mdpi.com Research is also exploring the use of these ligands in drug delivery systems like nanoparticles and liposomes. nih.govnih.gov

Furthermore, the design of poly(bipyridyl) ligands is being investigated as a novel strategy for inducing cell death in cancer cells. Tris(bpy) and bis(bpy) ligands have demonstrated more potent cytotoxicity against certain cancer cell lines compared to their mono(bpy) counterparts. nih.gov The anticancer activity of these ligands can be controlled by complexation and decomplexation with biorelevant metal cations. nih.gov The development of new poly(bipyridyl) systems with improved cell permeability and tumor selectivity is a promising avenue for future research. The introduction of reactive halomethyl substituents on the diimine ligand system of rhenium tricarbonyl complexes has also been explored for creating active and non-toxic anticancer agents. rsc.org

Synergistic Integration of Experimental and Theoretical Methodologies

The complexity of systems involving this compound, from catalytic cycles to biological interactions, necessitates a multifaceted research approach. A strong future trend is the synergistic integration of experimental and theoretical methodologies to gain a deeper and more comprehensive understanding of these systems.

In the field of catalysis, the combination of experimental techniques like stopped-flow kinetics and electrochemistry with computational methods such as Density Functional Theory (DFT) has proven to be incredibly powerful. acs.org Experimental studies can provide macroscopic data on reaction rates and catalytic performance, while DFT calculations can offer detailed insights into the electronic structure of intermediates and the energy profiles of reaction pathways. acs.orgmdpi.com This combined approach has been instrumental in elucidating the mechanisms of water oxidation by ruthenium-bipyridine complexes and will continue to be essential for the design of next-generation catalysts. acs.org

This synergy is also crucial in the development of new materials. For example, while experimental synthesis and characterization provide the tangible material, computational modeling can predict the structures and properties of new MOFs before they are synthesized, thus guiding experimental efforts towards the most promising candidates.